

Technical Support Center: Separation of Trimethyl Borate from Methanol Azeotrope

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Compound of Interest		
Compound Name:	(Methanol)trimethoxyboron	
Cat. No.:	B15176347	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the separation of the trimethyl borate-methanol azeotrope.

Frequently Asked Questions (FAQs)

Q1: What is the composition of the trimethyl borate-methanol azeotrope?

The trimethyl borate-methanol azeotrope is a constant-boiling mixture that forms during the synthesis of trimethyl borate from boric acid and methanol.[1][2] At atmospheric pressure, this azeotrope typically contains approximately 75% trimethyl borate and 25% methanol by weight. [2][3]

Q2: What are the common methods for breaking the trimethyl borate-methanol azeotrope?

Several methods can be employed to separate trimethyl borate from its azeotrope with methanol. The most common techniques include:

- Extractive Distillation: This involves adding a solvent that alters the relative volatilities of the azeotrope components.[2]
- Salting Out: The addition of inorganic salts can induce phase separation, allowing for the recovery of trimethyl borate.[4]



- Sulfuric Acid Treatment: Washing the azeotrope with concentrated sulfuric acid selectively removes methanol.[4][5]
- Pressure-Swing Distillation: This technique utilizes changes in pressure to shift the azeotropic composition, enabling separation.[6]
- Pervaporation: A membrane-based process that separates components based on their selective permeation through a membrane.

Q3: Can I use molecular sieves to remove methanol from the azeotrope?

While molecular sieves are commonly used for drying solvents, their effectiveness in breaking the trimethyl borate-methanol azeotrope is questionable. One user reported that 4A molecular sieves did not selectively absorb methanol from the azeotrope.[4]

Troubleshooting Guides

Issue 1: Low yield of pure trimethyl borate after distillation.

Possible Cause	Troubleshooting Step
Incomplete breaking of the azeotrope.	Ensure the chosen separation method (e.g., extractive distillation, salting out) is performed under optimal conditions. Verify the correct amount and type of entrainer or salt is used.
Insufficient number of theoretical plates in the distillation column.	For fractional distillation, use a column with a higher number of theoretical plates to achieve better separation of components with close boiling points.
Loss of product during workup.	Minimize transfer steps and ensure all equipment is properly rinsed to recover any residual product.

Issue 2: Phase separation is not observed after adding salt.



Possible Cause	Troubleshooting Step
Insufficient amount of salt added.	Increase the amount of anhydrous salt until phase separation is observed. The lower layer should be a solution of the salt in methanol.[4]
The salt used is not effective.	Different salts have varying efficiencies. Lithium chloride is reported to be effective.[4] If one salt doesn't work, consider trying another from the recommended list (see Experimental Protocols).
Presence of excess water.	Ensure all reagents and glassware are anhydrous, as water can interfere with the salting out process.

Issue 3: The purity of the final trimethyl borate product is low.

Possible Cause	Troubleshooting Step
Incomplete removal of methanol.	Repeat the separation step or employ a more rigorous purification method. For instance, if using sulfuric acid washing, perform multiple extractions.[4]
Contamination with the extractive solvent.	If using extractive distillation, ensure the final distillation step effectively separates the trimethyl borate from the high-boiling solvent.
Hydrolysis of trimethyl borate.	Trimethyl borate is sensitive to moisture and will hydrolyze back to boric acid and methanol.[3] Handle the product under anhydrous conditions and store it properly.

Quantitative Data Summary

Table 1: Azeotrope Composition at Different Pressures



Pressure (psia)	Azeotrope Boiling Point (°C)	Methanol in Azeotrope (wt%)	Trimethyl Borate in Azeotrope (wt%)
14.7	54.0	27	73
75	100.0	33	67
45	84.0	29	71
3.9	25.0	22	78

Data sourced from Digital Commons @ NJIT[5]

Table 2: Effectiveness of Salting Out Agents for Azeotrope Separation

Salt	Purity of Trimethyl Borate Achieved	Reference
Anhydrous Lithium Chloride	99.5% - 99.7%	[4]
Anhydrous Magnesium Chloride	98.2%	[4]
Anhydrous Zinc Chloride	99.6%	[4]
Sodium Chloride	98%	[4]

Experimental Protocols

Protocol 1: Separation by Salting Out with Lithium Chloride

This protocol describes the separation of the trimethyl borate-methanol azeotrope by adding anhydrous lithium chloride to induce phase separation.[4]

Materials:

- Trimethyl borate-methanol azeotrope
- Anhydrous lithium chloride (LiCl)



- Separatory funnel
- Distillation apparatus
- Anhydrous collection flasks

Procedure:

- To 1000 g of the trimethyl borate-methanol azeotrope, add 120 g of anhydrous lithium chloride.
- Agitate the mixture thoroughly. Two distinct layers will form.
- Carefully separate the upper layer, which is the trimethyl borate-rich phase, from the lower methanol-lithium chloride layer using a separatory funnel.
- The upper layer contains approximately 96% of the initial trimethyl borate at a purity of 99.5-99.7%.[4]
- For further purification, the recovered trimethyl borate can be distilled. Collect the fraction boiling at 68-69°C.
- Optional: To recover the methanol, the lower layer can be distilled. The methanol will distill off, leaving the solid lithium chloride behind, which can be dried and reused.[4]

Protocol 2: Separation by Extractive Distillation with 2,3-Dimethylbutane

This method utilizes an aliphatic hydrocarbon to form a new, lower-boiling azeotrope with methanol, allowing for the separation of pure trimethyl borate.[2]

Materials:

- Trimethyl borate-methanol azeotrope
- 2,3-Dimethylbutane
- Fractional distillation apparatus

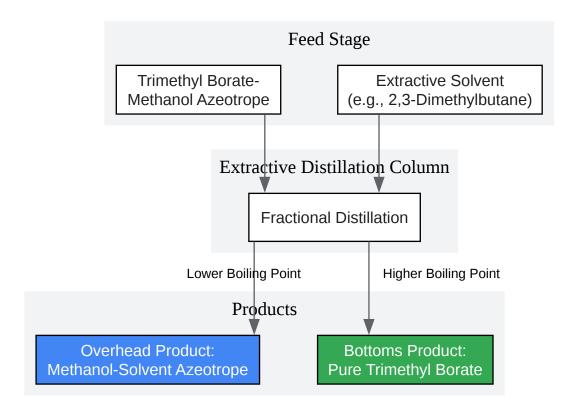


Procedure:

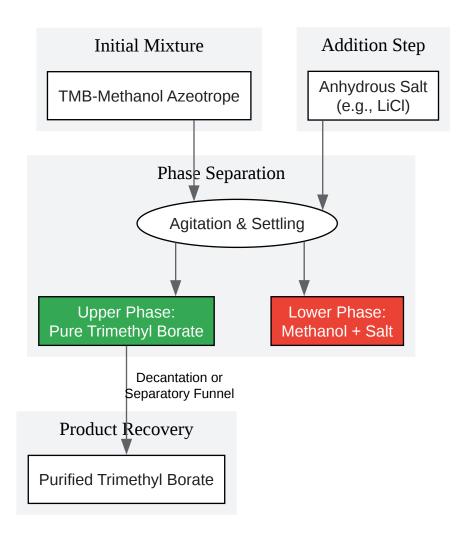
- Mix the trimethyl borate-methanol azeotrope with 2,3-dimethylbutane in a distillation flask.
- Set up a fractional distillation apparatus.
- Heat the mixture. A new, lower-boiling azeotrope of 2,3-dimethylbutane and methanol will distill off first.
- Continue the distillation until all of the 2,3-dimethylbutane-methanol azeotrope has been removed.
- The remaining liquid in the distillation flask will be substantially pure trimethyl borate.
- The purity of the trimethyl borate can be confirmed by its boiling point (68-69°C).

Visualizations









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